2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine
Brand Name: Vulcanchem
CAS No.: 872363-18-3
VCID: VC3062427
InChI: InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
SMILES: C1=CC2=NC(=CN2C=C1F)CCl
Molecular Formula: C8H6ClFN2
Molecular Weight: 184.6 g/mol

2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine

CAS No.: 872363-18-3

Cat. No.: VC3062427

Molecular Formula: C8H6ClFN2

Molecular Weight: 184.6 g/mol

* For research use only. Not for human or veterinary use.

2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine - 872363-18-3

Specification

CAS No. 872363-18-3
Molecular Formula C8H6ClFN2
Molecular Weight 184.6 g/mol
IUPAC Name 2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7/h1-2,4-5H,3H2
Standard InChI Key JRDWGVIMHJIMSU-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1F)CCl
Canonical SMILES C1=CC2=NC(=CN2C=C1F)CCl

Introduction

Chemical Identity and Structural Properties

2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine is a bicyclic heterocycle consisting of fused imidazole and pyridine rings with specific substitutions at positions 2 and 6. This chemical entity is characterized by the following properties:

Basic Information

PropertyValue
Chemical FormulaC₈H₆ClFN₂
Molecular Weight184.60 g/mol
CAS Number872363-18-3
Alternative NamesImidazo[1,2-a]pyridine, 2-(chloromethyl)-6-fluoro-
IUPAC Name2-(chloromethyl)-6-fluoroimidazo[1,2-a]pyridine

Structural Descriptors

DescriptorValue
InChIInChI=1S/C8H6ClFN2/c9-3-7-5-12-4-6(10)1-2-8(12)11-7
InChIKeyJRDWGVIMHJIMSU-UHFFFAOYSA-N
SMILESC1=CC2=NC(=CN2C=C1F)CCl

The compound features a 2-(chloromethyl) substituent on the imidazole ring and a fluorine atom at position 6 of the pyridine ring, creating a unique electronic distribution that influences its chemical reactivity and biological activity .

Synthetic Pathways

General Synthetic Approaches for Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridine derivatives, including 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, typically employs several strategies:

  • Condensation reactions

  • Multicomponent reactions

  • Oxidative coupling

  • Tandem reactions

  • Aminooxygenation

  • Hydroamination reactions

Metal-Free Synthesis Methods

Recent advancements have focused on metal-free direct synthesis protocols for imidazo[1,2-a]pyridines, which are environmentally benign and cost-effective. These methods often involve:

  • Base-mediated cyclization reactions

  • Iodine-mediated oxidative coupling

  • Organocatalytic approaches

For instance, N-iodosuccinimide (NIS) at room temperature has been employed in the synthesis of similar imidazo[1,2-a]pyridine derivatives. The proposed mechanism involves initial enamine formation followed by reaction with NIS, cyclization, and deprotonation by sodium bicarbonate .

Structural Characteristics and Conformation

Crystal Structure Analysis

Imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, have been studied using single-crystal X-ray diffraction. These analyses reveal important information about:

  • Molecular conformation

  • Structural occupancy

  • Crystal packing similarities

Studies have shown that substitution patterns significantly affect the conformation of the imidazo[1,2-a]pyridine core, impacting their biological activity and molecular recognition properties .

Spectroscopic Characterization

Imidazo[1,2-a]pyridine derivatives typically exhibit characteristic spectroscopic features:

  • FTIR spectroscopy reveals:

    • Absence of N-H stretching bonds in the range of 3500–3300 cm⁻¹

    • C-N stretching of imidazole at approximately 1370 and 1200 cm⁻¹

    • Unsaturated C-H (pyridine) stretching near 3100 cm⁻¹

    • C-C stretching and C-H bending at approximately 1600 & 1450 cm⁻¹ and 750 cm⁻¹, respectively

These spectroscopic features can be used to confirm the structure of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine and related compounds.

Comparative Analysis with Related Compounds

Structural Comparison with Positional Isomers

Several positional isomers of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine have been documented, differing in the position of the fluorine substituent:

CompoundFluorine PositionCAS NumberMolecular Weight
2-(Chloromethyl)-5-fluoroimidazo[1,2-a]pyridine5878198-71-1184.60 g/mol
2-(Chloromethyl)-6-fluoroimidazo[1,2-a]pyridine6872363-18-3184.60 g/mol
2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine71260886-19-8184.60 g/mol
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine8Not specified in sources184.60 g/mol

These positional isomers share identical molecular formulas and weights but differ in their physical and chemical properties due to the varying positions of the fluorine atom .

Predicted Physicochemical Properties

For 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine, which is structurally similar to our target compound, the following collision cross-section data has been predicted:

Adductm/zPredicted CCS (Ų)
[M+H]⁺185.02764131.2
[M+Na]⁺207.00958146.2
[M+NH₄]⁺202.05418140.4
[M+K]⁺222.98352140.1
[M-H]⁻183.01308131.9
[M+Na-2H]⁻204.99503138.7
[M]⁺184.01981133.8
[M]⁻184.02091133.8

While these values are specific to the 8-fluoro isomer, they provide insight into the expected physicochemical behavior of related compounds, including 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine .

Material Science Applications

Beyond medicinal chemistry, imidazo[1,2-a]pyridines have demonstrated utility in material science due to their unique structural characteristics. The heterocyclic nature of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine, with its extended π-conjugation system, makes it potentially valuable for:

  • Development of fluorescent materials

  • Creation of semiconductor components

  • Design of chemical sensors

The fluorine substituent may enhance these properties by influencing the electronic distribution within the molecular framework .

Future Research Directions

Synthetic Optimization

Future research on 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine could focus on:

  • Development of more efficient and environmentally friendly synthetic routes

  • Green chemistry approaches to minimize waste and energy consumption

  • Continuous flow synthesis methods for industrial-scale production

Biological Evaluation

Comprehensive biological screening of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine could reveal:

  • Potential therapeutic applications in various disease states

  • Structure-activity relationships with related derivatives

  • Molecular mechanisms of action through binding studies

Material Science Exploration

The unique structural features of 2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine suggest potential applications in:

  • Development of novel optoelectronic materials

  • Creation of specialized chemical sensors

  • Exploration of catalytic properties

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